molecular formula C23H25N3O3 B2445140 N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide CAS No. 904525-26-4

N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide

Cat. No. B2445140
CAS RN: 904525-26-4
M. Wt: 391.471
InChI Key: ASRILCSWNISSPD-UHFFFAOYSA-N
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Description

N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. In

Mechanism of Action

The exact mechanism of action of N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins involved in biological processes such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide may have various biochemical and physiological effects. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory processes, leading to a reduction in inflammation. Additionally, it has been shown to have potential anti-cancer activity by inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide is that it is relatively easy to synthesize, making it readily available for use in various lab experiments. However, one limitation is that its exact mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide. For instance, further studies could be conducted to elucidate its exact mechanism of action, which could lead to the development of more potent and selective inhibitors of enzymes or proteins involved in various biological processes. Additionally, its potential use as an anti-cancer agent could be further explored, with a focus on identifying the most effective dosages and treatment regimens. Finally, its potential use in other fields, such as materials science, could also be investigated.

Synthesis Methods

The synthesis of N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide involves the reaction between mesitylene, 4-methylbenzaldehyde, and ethyl acetoacetate in the presence of a catalyst and base. The resulting product is then treated with hydrazine hydrate to yield the final compound.

Scientific Research Applications

N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide has shown potential in various scientific research applications. For instance, it has been used as a starting material for the synthesis of novel compounds with potential anti-cancer activity. Additionally, it has been investigated for its potential use as an inhibitor of certain enzymes involved in inflammatory processes.

properties

IUPAC Name

2-[4-[(4-methylphenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15-5-7-19(8-6-15)13-25-9-10-26(23(29)22(25)28)14-20(27)24-21-17(3)11-16(2)12-18(21)4/h5-12H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRILCSWNISSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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